molecular formula C26H33N3O7S2 B2999436 Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-95-3

Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2999436
CAS No.: 398998-95-3
M. Wt: 563.68
InChI Key: YFKJIDNSZOQGMN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A piperazine-1-carboxylate core substituted with an ethyl ester group.
  • A phenylsulfonyl linker connecting the piperazine ring to a carbamoyl functional group.
  • A 3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene moiety, which includes a partially hydrogenated benzothiophene ring with ethoxycarbonyl and methyl substituents.

Properties

IUPAC Name

ethyl 4-[4-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-11-6-17(3)16-21(20)37-24(22)27-23(30)18-7-9-19(10-8-18)38(33,34)29-14-12-28(13-15-29)26(32)36-5-2/h7-10,17H,4-6,11-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKJIDNSZOQGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide an authoritative overview.

  • Molecular Formula : C26H32N4O5S
  • Molecular Weight : 508.64 g/mol
  • CAS Number : 1589503-97-8

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its effects on cancer cells, anti-inflammatory properties, and potential as a therapeutic agent for metabolic disorders.

Anticancer Activity

Research indicates that derivatives of benzo[b]thiophene exhibit significant anticancer properties. Specifically, compounds with similar structures have shown the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A study demonstrated that a related benzo[b]thiophene compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The sulfonamide moiety in the compound is known for its anti-inflammatory properties. Studies have shown that compounds containing similar structures can reduce inflammation markers in vitro and in vivo.

  • Research Findings : In a model of acute inflammation, administration of related compounds resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Metabolic Effects

The piperazine ring is associated with various pharmacological activities, including modulation of metabolic pathways. Some studies suggest that compounds with piperazine derivatives can improve insulin sensitivity and glucose metabolism.

  • Clinical Implication : A study on piperazine-containing compounds indicated their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are beneficial in managing type 2 diabetes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to cell cycle disruption.
  • Cytokine Modulation : Downregulation of inflammatory cytokines through NF-kB pathway inhibition.

Data Summary Table

Activity TypeEffect ObservedReference
AnticancerInhibition of tumor growth; apoptosis induction
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
Metabolic regulationImproved insulin sensitivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

a) Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)
  • Structure : Features a piperazine ring with an ethyl carboxylate and a 2,6-difluorobenzoyl group.
  • Key Differences : Lacks the sulfonyl-phenyl-carbamoyl linkage and benzo[b]thiophene moiety present in the target compound.
  • Synthesis : Prepared via coupling of substituted benzoic acids with piperazine derivatives under reflux conditions .
b) tert-Butyl 4-(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate
  • Structure : Contains a pyrimidine ring linked to piperazine via a carbonyl group.
  • Key Differences : Replaces the sulfonyl and benzo[b]thiophene groups with a pyrimidine-carbonyl system.
  • Synthesis : Uses T3P® and Et3N for amide bond formation between carboxylic acids and piperazine precursors .

Sulfonyl-Containing Heterocycles

a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Structure : 1,2,4-Triazoles with sulfonylphenyl and difluorophenyl substituents.
  • Key Differences : Triazole-thione core instead of piperazine and benzo[b]thiophene.
  • Properties : Exist in thione tautomeric form, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
b) 9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines [16a,b]
  • Structure : Fused pyrazole-triazolo-pyrimidine systems with aryl and nitro groups.
  • Key Differences : Nitrophenyl and triazolo-pyrimidine systems replace the sulfonyl-piperazine-benzo[b]thiophene scaffold.
  • Synthesis: Formed via condensation of ethoxymethyleneamino pyrazoles with benzhydrazide .

Carbamoyl-Linked Compounds

a) [3-Aryl-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amines [17a,b]
  • Structure: Pyrazolo-pyrimidinone derivatives with imino and carbamoyl-like linkages.
  • Key Differences: Nitrophenyl and pyrimidinone groups instead of benzo[b]thiophene and piperazine.
  • Synthesis: Hydrazine hydrate treatment of ethoxymethyleneamino pyrazoles .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Class Core Structure Functional Groups Key Substituents Synthesis Method
Target Compound Piperazine-benzo[b]thiophene Sulfonyl, carbamoyl, ethoxycarbonyl 6-Methyl-tetrahydrobenzo[b]thiophene Likely T3P®/Et3N coupling
Piperazine-carboxylate Piperazine Carbonyl, carboxylate 2,6-Difluorophenyl Carbodiimide-mediated coupling
1,2,4-Triazoles Triazole-thione Sulfonyl, thione 4-X-Phenylsulfonyl, 2,4-difluorophenyl NaOH-mediated cyclization
Pyrazolo-triazolo-pyrimidines Fused pyrazole-triazolo-pyrimidine Nitrophenyl, aryl 4-Fluorophenyl, 2,4-dichlorophenyl Reflux with benzhydrazide

Key Observations:

Synthetic Complexity : Multi-step coupling reactions (e.g., amide bond formation, cyclization) are common across all compounds .

Bioactivity Potential: Piperazine and benzo[b]thiophene moieties are prevalent in kinase inhibitors, while triazoles and pyrimidines are common in antimicrobial agents .

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